![molecular formula C17H16N2O3S B2694511 N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide CAS No. 895435-09-3](/img/structure/B2694511.png)
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide
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Overview
Description
The compound “N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide” is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry .
Chemical Reactions Analysis
Benzothiazoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions. The presence of the methoxy and amide groups may also influence the reactivity of the compound .Scientific Research Applications
Anti-Breast Cancer Agent
The benzothiazole nucleus, which is a part of the structure of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide, has been thoroughly explored for its therapeutic potential due to its structural simplicity and ease of synthesis . A new series of benzothiazole-phthalimide hybrids have been synthesized and screened for their anticancer properties against two human breast cancer cell lines .
Antimicrobial Agent
The benzothiazole-phthalimide hybrids, including N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide, have also been studied for their antimicrobial activities . They have shown significant antimicrobial activity against both gram-positive and gram-negative bacterial strains belonging to the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and against fungal strains of the Candida species .
Anti-Inflammatory Agent
Benzothiazole derivatives have demonstrated anti-inflammatory activities . While specific studies on N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide are not mentioned, it’s plausible that this compound could also exhibit anti-inflammatory properties due to the presence of the benzothiazole nucleus.
Antioxidant Agent
Benzothiazole derivatives have also shown antioxidant activities . Given the structural similarity, N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide could potentially exhibit antioxidant properties.
DNA Damage Agent
The most active hybrid compound in the benzothiazole-phthalimide series has been assessed for its capability to damage the nuclear DNA . This suggests that N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide could potentially be used in research related to DNA damage and repair mechanisms.
Cellular Migration Prevention
The benzothiazole-phthalimide hybrids have been studied for their ability to prevent cellular migration . This is particularly relevant in the context of cancer research, where preventing the migration of cancer cells can inhibit metastasis.
Future Directions
The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. Additionally, it could serve as a starting point for the synthesis of new benzothiazole derivatives .
properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-10-5-4-6-11(7-10)16(20)19-17-18-12-8-13(21-2)14(22-3)9-15(12)23-17/h4-9H,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZFXUDEBOYFQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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